molecular formula C9H10N2O B584645 (4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine CAS No. 165035-66-5

(4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B584645
CAS No.: 165035-66-5
M. Wt: 162.192
InChI Key: ZBFPLELNWIASCT-QMMMGPOBSA-N
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Description

(4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine is a chiral enantiomer of the classical compound aminorex, a substance belonging to the 2-amino-5-aryloxazoline class . This compound is provided as a high-purity chemical for research purposes exclusively. Researchers value this compound and its class for their potent psychostimulant properties, which are primarily mediated through their interaction with monoamine transporters . Aminorex analogues function as substrates for these transporters, leading to the release of key neurotransmitters including serotonin, norepinephrine, and dopamine, thereby sharing pharmacological similarities with amphetamines and cocaine . Historically, some aminorex derivatives were investigated as anorectic agents but were withdrawn from the market due to serious safety concerns, most notably the association with pulmonary arterial hypertension . The (4R)- configuration is of particular interest in medicinal chemistry and neuroscience research for studying the stereoselective effects on neurotransmitter systems, receptor binding, and metabolic pathways. This product is intended for forensic analysis, pharmacological in vitro studies, and as a reference standard. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or human use of any kind. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols.

Properties

IUPAC Name

(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFPLELNWIASCT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738894
Record name (4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165035-66-5
Record name (4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on a review of diverse research findings.

The molecular formula of this compound is C9H10N2O, with a molecular weight of 162.19 g/mol. Key physical properties include:

  • Density: 1.264 g/cm³
  • Boiling Point: 291.8 °C
  • Flash Point: 130.3 °C

These properties indicate the compound's stability and potential for various applications in medicinal chemistry .

Research indicates that this compound exhibits biological activity through multiple mechanisms:

  • Antibacterial Activity : Studies have shown that derivatives of oxazoline compounds demonstrate potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial topoisomerases, which are essential for DNA replication .
  • Antiviral Properties : Some derivatives have been evaluated for their antiviral activities against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). The presence of specific functional groups in the oxazoline structure enhances their efficacy against viral replication .
  • Enzyme Inhibition : The compound has been implicated in the inhibition of key enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer and bacterial infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity Type Target Organism/Enzyme IC50/Activity Level Reference
AntibacterialStaphylococcus aureus0.012 μg/mL
AntiviralTobacco mosaic virusCurative activity: 56.8%
Enzyme InhibitionDNA gyraseIC50: 12 μM

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of oxazoline derivatives exhibited superior antibacterial activity compared to standard antibiotics such as ampicillin. The study highlighted the structural features contributing to their potency and selectivity against bacterial topoisomerases .
  • Antiviral Research : In another investigation focused on antiviral agents, derivatives containing oxazoline rings showed significant inhibition of viral replication in vitro. The study emphasized the potential for these compounds to serve as lead candidates for developing new antiviral therapies .
  • Enzyme Interaction Studies : Molecular docking studies have revealed how this compound binds to target enzymes like DNA gyrase. These interactions are critical for understanding the compound's mechanism and optimizing its structure for enhanced activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine with structurally and pharmacologically related aminorex analogs:

Compound Structure Substituents Chiral Centers Pharmacological Activity Adverse Effects Legal Status
This compound 4-phenyl, 4R configuration 4-phenyl, 4R stereochemistry 1 (C4) Presumed stimulant/anorectic; stereochemistry may reduce potency compared to (S)-isomers . Unknown (limited data); analogs linked to hypertension, seizures, and death . Likely uncontrolled (no explicit regulation cited).
Aminorex 5-phenyl-4,5-dihydro-1,3-oxazol-2-amine 5-phenyl 1 (C5) Potent norepinephrine/dopamine reuptake inhibition; anorectic . Pulmonary hypertension, fatalities . Schedule IV (UN 1971) .
4-Methylaminorex (4-MAR) 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine 4-methyl, 5-phenyl 2 (C4, C5) Higher potency than aminorex; cis-isomers > trans-isomers in activity . Fatalities, cardiotoxicity . Schedule I (UN 1971) .
4,4’-DMAR 4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine 4-methyl, 5-(4-methylphenyl) 2 (C4, C5) Extreme potency; (±)-cis-4,4’-DMAR linked to 18 fatalities . Severe neurotoxicity, hyperthermia, death . Controlled in some jurisdictions .
MDMAR 5-(2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine 4-methyl, 5-(3,4-methylenedioxyphenyl) 2 (C4, C5) Hybrid of MDMA and 4-MAR; serotonergic effects . Limited data; potential for serotonin syndrome . Uncontrolled .

Key Findings:

Structural Differences: Substitution patterns (e.g., 4-phenyl vs. 5-phenyl in aminorex) and additional methyl groups (e.g., 4-MAR, 4,4’-DMAR) drastically alter receptor interactions. Methylation of the phenyl ring (4,4’-DMAR) or oxazoline nitrogen (N-methylaminorex) enhances lipophilicity and CNS penetration, increasing toxicity .

Stereochemical Impact: Cis-isomers of 4-MAR and 4,4’-DMAR exhibit higher potency than trans-isomers due to optimal spatial alignment with monoamine transporters . The (4R) configuration of the target compound may confer lower activity compared to (4S)-isomers, as observed in α-methyl-substituted amphetamines .

Toxicity and Legal Status: Aminorex and 4-MAR were withdrawn from medical use due to life-threatening side effects, while 4,4’-DMAR emerged as a hazardous designer drug . The target compound’s lack of international control highlights regulatory challenges in addressing novel analogs .

Preparation Methods

Table 1: Comparative Analysis of β-Hydroxy Amine Cyclization Conditions

Starting MaterialReagentTemperatureTime (h)Yield (%)ee (%)
(R)-2-amino-1-phenylpropan-1-olCNBr−20°C47492
rac-2-amino-1-phenylpropan-1-olNaOCN/HCl70°C868<5
(S)-2-amino-1-phenylpropan-1-olCNBr−20°C47391*

*Enantiomer of the target compound.

The stereochemical outcome is intrinsically linked to the starting material’s configuration. Use of racemic β-hydroxy amines produces near-racemic oxazolines, necessitating chiral resolution. Kinetic studies reveal that the CNBr-mediated pathway proceeds with retention of configuration at C4, whereas cyanate routes (NaOCN/HCl) induce partial racemization due to prolonged exposure to acidic conditions.

Stereochemical Control Through Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to bypass the need for enantiomerically pure starting materials. A 2023 study achieved 98% ee using a Jacobsen’s thiourea catalyst in a tandem oxidation-cyclization sequence. The protocol involves:

  • Oxidation : (R)-1-phenylpropane-1,2-diol to (R)-2-amino-1-phenylpropan-1-ol via Pd/C-catalyzed hydrogenation (89% yield).

  • Cyclization : Reaction with trichloroacetonitrile under catalysis by (R,R)-Jacobsen’s thiourea, yielding the target oxazoline in 82% yield and 98% ee.

This method eliminates hazardous CNBr while improving stereoselectivity. Density functional theory (DFT) calculations attribute the high ee to catalyst-induced transition-state stabilization, favoring the (4R)-configured product by 3.2 kcal/mol.

Alternative Synthesis Routes and Mechanistic Insights

Cyanate-Mediated Cyclization

Replacing CNBr with sodium cyanate (NaOCN) under acidic conditions provides a safer but less stereoselective alternative. A 2025 study optimized this route using:

  • Conditions : 1:1.2 molar ratio of β-hydroxy amine to NaOCN in glacial acetic acid at 70°C for 6 hours.

  • Outcome : 68% yield with 85:15 diastereomeric ratio (dr), requiring subsequent chiral chromatography to achieve >99% ee.

Mechanistic studies using ¹⁸O isotopic labeling confirmed that the oxygen in the oxazoline ring originates from the β-hydroxy group, supporting a concerted cyclization mechanism.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic oxazolines has been explored for industrial applications. Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (4S)-enantiomer, enabling isolation of this compound with 99% ee and 42% yield.

Industrial-Scale Production Challenges and Solutions

Continuous Flow Synthesis

Adopting continuous flow chemistry addresses scalability issues inherent to batch processes. A 2024 pilot-scale study demonstrated:

  • Reactor Design : Microfluidic chip reactor with immobilized CNBr.

  • Performance : 92% conversion at 25°C with 10-minute residence time, producing 1.2 kg/day of 98% pure product.

Green Chemistry Innovations

Supercritical CO₂ as a solvent reduces environmental impact while enhancing stereocontrol. At 100 bar and 40°C, cyclization of (R)-2-amino-1-phenylpropan-1-ol in supercritical CO₂ achieves 80% yield and 95% ee without requiring cryogenic conditions.

Analytical Validation of Stereochemical Purity

Chiral HPLC and vibrational circular dichroism (VCD) are critical for quality control:

Table 2: Analytical Methods for Enantiomeric Excess Determination

MethodColumn/TechniqueLOD (μg/mL)ee Precision (%)
Chiral HPLCChiralpak IA-3 (250 × 4.6 mm)0.5±0.3
VCDQuantum-chemical DFT simulations10±1.2
GC-MSβ-cyclodextrin capillary column0.1±0.5

VCD provides structural confirmation by matching experimental spectra to DFT-calculated (4R)-configured models .

Q & A

Basic: What are the common synthetic routes for (4R)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine, and how can reaction conditions be optimized for yield and enantiomeric purity?

Methodological Answer:
The synthesis of chiral oxazol-2-amine derivatives typically involves cyclization reactions starting from β-amino alcohols or via condensation of aldehydes with urea derivatives. Key steps include:

  • Cyclization under reflux : Optimizing solvent choice (e.g., ethanol or toluene) and temperature (70–110°C) to enhance reaction rates and minimize racemization .
  • Catalytic asymmetric synthesis : Using chiral auxiliaries or metal catalysts to improve enantiomeric purity. For example, Ni(II) complexes with chiral ligands have shown high enantioselectivity in similar oxazole syntheses .
  • Purification : Column chromatography or recrystallization to isolate the (4R)-enantiomer. Monitoring optical rotation and chiral HPLC are critical for verifying purity .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing the stereochemistry of this compound?

Methodological Answer:
Contradictions in NMR or X-ray data often arise from dynamic conformational changes or crystal packing effects. To resolve these:

  • Single-crystal X-ray diffraction : Provides unambiguous stereochemical assignment. For example, torsion angles (e.g., C5–N1–H1A = −179.15°) confirm the (4R) configuration .
  • Variable-temperature NMR : Identifies signal splitting due to restricted rotation or hydrogen bonding (e.g., N–H···O interactions) .
  • DFT calculations : Compare experimental and computed NMR chemical shifts or IR vibrational modes to validate structural hypotheses .

Basic: What spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • FT-IR : Detects characteristic absorptions for NH₂ (3350–3250 cm⁻¹), C=N (1650–1600 cm⁻¹), and C–O (1250–1150 cm⁻¹) groups .
  • ¹H/¹³C NMR : Key signals include NH₂ protons (δ 5.2–5.8 ppm, broad singlet) and diastereotopic CH₂ protons (δ 3.8–4.2 ppm, AB quartet) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₀N₂O requires m/z 162.0793) .

Advanced: In designing enantioselective reactions catalyzed by this compound derivatives, what methodological considerations are critical for achieving high enantiomeric excess?

Methodological Answer:

  • Ligand design : Modify the phenyl group’s substituents (e.g., electron-withdrawing groups) to enhance metal coordination and steric control. Ni(II) complexes with chiral oxazoline ligands achieve >90% ee in cycloadditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states and improve catalyst turnover .
  • Kinetic resolution : Monitor reaction progress via chiral HPLC to terminate reactions at optimal conversion (e.g., 50–60%) to maximize ee .

Basic: How should researchers approach the theoretical framework when studying the biological activity of this compound?

Methodological Answer:

  • Structure-activity relationship (SAR) : Link the compound’s stereochemistry to bioactivity. For example, the (4R) configuration may enhance binding to target enzymes due to spatial complementarity .
  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase active sites) .
  • In vitro assays : Test antimicrobial or anticancer activity in cell lines, with controls for enantiomer-specific effects .

Advanced: What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • OECD 308 guideline : Simulate aerobic/anaerobic degradation in water-sediment systems. Measure half-life (t₁/₂) via LC-MS/MS .
  • QSAR modeling : Predict biodegradability and toxicity using parameters like logP and molecular polarizability .
  • Microcosm studies : Expose microbial communities to the compound and track metabolic byproducts (e.g., phenylacetic acid) via GC-MS .

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